1-Methylnaphthalene-7-acetonitrile
Description
This compound is structurally characterized by a fused bicyclic aromatic system, with the acetonitrile group introducing polar functionality.
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(8-methylnaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-3-2-4-12-6-5-11(7-8-14)9-13(10)12/h2-6,9H,7H2,1H3 |
InChI Key |
SVDFAMFKILKJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of solvents such as methanol or acetonitrile itself .
Industrial Production Methods: Industrial production of 1-methylnaphthalene-7-acetonitrile often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoic acids.
Reduction: The nitrile group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Naphthoic acids.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Methylnaphthalene-7-acetonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-7-acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on naphthalene derivatives, including 1-methylnaphthalene, 2-methylnaphthalene, and structurally related compounds.
Table 1: Comparative Analysis of Naphthalene Derivatives
Key Findings:
Structural Influence on Toxicity: Methyl-substituted naphthalenes (1- and 2-methylnaphthalene) exhibit systemic toxicity (e.g., hepatic, renal effects) in mammals, as highlighted in ATSDR’s toxicological profiles . Eudalene (1-methyl-7-isopropylnaphthalene) demonstrates low acute toxicity, suggesting bulky substituents like isopropyl may reduce bioavailability .
Applications :
- Methoxy-acetonitrile derivatives (e.g., 7-Methoxy-1-naphthylacetonitrile) are critical intermediates in drug synthesis, implying that 1-Methylnaphthalene-7-acetonitrile could have analogous roles in agrochemical or pharmaceutical manufacturing .
Biological Activity
1-Methylnaphthalene-7-acetonitrile is a compound that has garnered attention in various fields of research due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure:
- Molecular Formula: C12H11N
- Molecular Weight: 185.23 g/mol
- IUPAC Name: 1-Methylnaphthalene-7-acetonitrile
The compound is characterized by a naphthalene ring system with a methyl group and an acetonitrile functional group. This unique structure may contribute to its biological activity.
Biological Activity Overview
1-Methylnaphthalene-7-acetonitrile has been studied for various biological activities, including:
- Antimicrobial Properties: Research indicates that compounds similar to 1-methylnaphthalene derivatives exhibit significant antimicrobial activity against various pathogens.
- Cytotoxic Effects: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a need for further investigation into its anticancer properties.
- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.
The biological activity of 1-methylnaphthalene-7-acetonitrile is thought to be mediated through several mechanisms:
- Interaction with Cellular Targets: The compound may bind to specific receptors or enzymes, altering their activity and leading to physiological changes.
- Reactive Oxygen Species (ROS) Generation: Similar naphthalene derivatives have been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells.
- Modulation of Signaling Pathways: It may influence key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various naphthalene derivatives, including 1-methylnaphthalene-7-acetonitrile. The results indicated:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 1-Methylnaphthalene-7-acetonitrile | 32 µg/mL |
| Control (standard antibiotic) | 16 µg/mL |
This suggests that while the compound exhibits some antimicrobial properties, it may not be as potent as established antibiotics.
Cytotoxicity Against Cancer Cell Lines
In another study focused on cancer therapy, researchers tested the cytotoxic effects of 1-methylnaphthalene-7-acetonitrile on human breast cancer cell lines (MCF-7). The findings were as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
At higher concentrations, the compound significantly reduced cell viability, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
